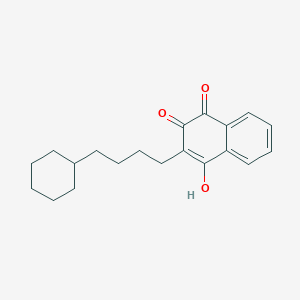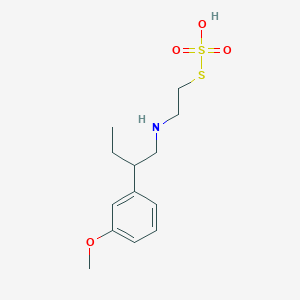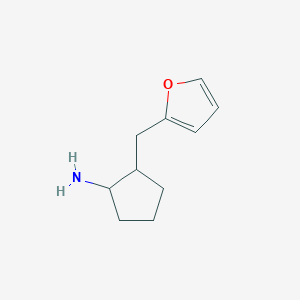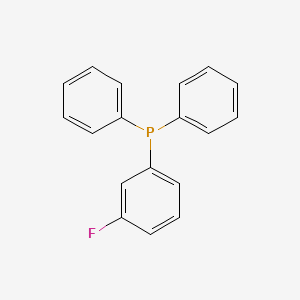![molecular formula C19H22N2O3 B14720497 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate CAS No. 18770-77-9](/img/structure/B14720497.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing and pigmentation applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This is achieved by treating 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with phenyl hexanoate under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors, altering their activity. The diazenyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl methacrylate
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl acetate
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl butyrate
Uniqueness
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate stands out due to its specific ester group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where controlled hydrolysis or esterification is required.
Eigenschaften
CAS-Nummer |
18770-77-9 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
[4-[(4-methoxyphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-5-6-19(22)24-18-13-9-16(10-14-18)21-20-15-7-11-17(23-2)12-8-15/h7-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
GHPAQIRAUSAUGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)


![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

